p-Diiodobenzene

Description

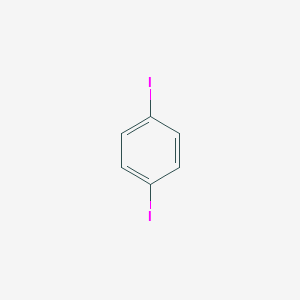

1,4-Diiodobenzene (C₆H₄I₂) is a halogenated aromatic compound with iodine atoms substituted at the para positions of the benzene ring. It is a crystalline solid with a molecular weight of 330.90 g/mol, a melting point of 129–131°C, and a boiling point of 337°C . Key applications include:

- Organic synthesis: Used in cross-coupling reactions (e.g., Suzuki, Ullmann) to construct conjugated polymers and heterocycles .

- Materials science: Enhances charge mobility in organic semiconductors and directs morphology in solar cells .

- Supramolecular chemistry: Acts as a halogen bond donor in co-crystals for drug formulation .

Properties

IUPAC Name |

1,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMWZTSOMGDDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022092 | |

| Record name | 1,4-Diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diiodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00593 [mmHg] | |

| Record name | 1,4-Diiodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-38-4 | |

| Record name | 1,4-Diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIIODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIIODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9XCF83VAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Traditional Iodination Using Concentrated Sulfuric Acid and Elemental Iodine

The earliest method involves reacting 1,4-dibromobenzene with iodine in concentrated sulfuric acid at 130°C for 48 hours. This electrophilic aromatic substitution proceeds via the generation of iodonium ions (I⁺) in the acidic medium. While straightforward, the method suffers from low regioselectivity , yielding multi-substituted byproducts. Additionally, elemental iodine’s sublimation poses safety risks, and the prolonged reaction time increases energy costs. Post-reaction purification requires extraction with dichloromethane and neutralization, achieving a final purity of ~95% but with yields below 50%.

Sodium Periodate–Potassium Iodide System

A modified approach employs sodium periodate (NaIO₄) and potassium iodide (KI) in concentrated sulfuric acid at -25°C for 36 hours. The periodate acts as an oxidant, generating iodonium ions at low temperatures to enhance regiocontrol. However, maintaining subzero temperatures necessitates specialized equipment, and NaIO₄’s explosive decomposition risk complicates large-scale implementation. The yield for this method remains modest (55–60%), with residual sulfuric acid requiring extensive washing.

Multi-Step Synthesis from 1,4-Dibromobenzene

A patent-pending four-step synthesis (CN110627611A) addresses the limitations of direct iodination:

Nitration to 2,5-Dibromonitrobenzene

1,4-Dibromobenzene is nitrated using a nitric acid–sulfuric acid mixture at 50°C. The nitro group directs subsequent substitutions to the para position, achieving >90% yield.

Reduction to 2,5-Dibromoaniline

Catalytic hydrogenation with Pd/C in ethanol reduces the nitro group to an amine (85–90% yield). The amine group enhances reactivity for iodination.

Iodination to 2,5-Dibromo-4-iodoaniline

N-Iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) selectively substitutes the amine’s para position at 20–30°C within 2 hours (88% yield). NIS’s stability eliminates iodine gas hazards.

Diazotization–Iodination to 1,4-Diiodobenzene

The amine is diazotized with NaNO₂/H₂SO₄ at 0–5°C, then reacted with KI at 20–25°C. This Sandmeyer-type reaction replaces the diazo group with iodine, yielding 83.3% with 99.4% purity.

Advantages :

-

Total yield: 67.6% (four steps)

-

Mild conditions (20–30°C) and short reaction times (<24 hours total)

Chlorination–Iodination Approach

Ningbo Inno Pharmchem Co., Ltd. developed a scalable two-step method:

Chlorination of Iodobenzene

Iodobenzene reacts with phosphorus pentachloride (PCl₅) at 80°C to form 1-chloro-4-iodobenzene. The electron-withdrawing chlorine directs subsequent iodination.

Ullmann-Type Iodide Substitution

1-Chloro-4-iodobenzene undergoes coupling with sodium iodide (NaI) in the presence of copper powder at 200°C. The reaction proceeds via a radical mechanism, achieving 70–75% yield.

Industrial Relevance :

-

Amenable to continuous flow reactors

-

Uses cost-effective Cu catalyst

Alternative Methods

Hypervalent Iodine Reagents

2,4,6,8-Tetraiodoglycoluril in H₂SO₄ at 0°C enables rapid iodination (15 minutes) but yields only 45%. The glycoluril framework facilitates iodine transfer but requires stoichiometric amounts, limiting cost efficiency.

High-Temperature Gas-Phase Iodination

Benzene and iodine vapor react at 280°C under atmospheric pressure, producing 1,4-diiodobenzene alongside ortho and meta isomers. While continuous processing is feasible, low selectivity (<30% para) and iodine sublimation make this method industrially unviable.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Iodination (H₂SO₄) | 130°C, 48 h | 45% | 95% | Low |

| NaIO₄–KI System | -25°C, 36 h | 58% | 92% | Moderate |

| Multi-Step Synthesis | 20–30°C, <24 h total | 67.6% | 99.4% | High |

| Chlorination–Iodination | 200°C, 12 h | 73% | 98% | High |

| Hypervalent Iodine | 0°C, 15 min | 45% | 90% | Low |

Key Findings :

Chemical Reactions Analysis

Cross-Coupling Reactions

1,4-Diiodobenzene serves as a versatile substrate in metal-catalyzed coupling reactions, enabling the synthesis of complex organic architectures.

Suzuki–Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using palladium catalysts:

Reaction:

1,4-Diiodobenzene + Arylboronic acid → 1,4-Bis(aryl)benzene

| Conditions | Yield | Application | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 85–92% | Synthesis of π-conjugated polymers |

Example: Preparation of 1,4-bis(p-R-phenylethynyl)benzenes for liquid crystal displays .

Ullmann-Type Coupling

Copper-mediated coupling with amines or alkynes:

Reaction:

1,4-Diiodobenzene + Terminal alkyne → 1,4-Diethynylbenzene derivative

| Conditions | Yield | Application | Reference |

|---|---|---|---|

| CuI, Et₃N, 60°C | 75% | Synthesis of oligo(1,4-phenylene ethynylene)s |

Example: Surface-mediated Ullmann dehalogenation on Cu(110) to form polyphenylene nanowires .

Photodissociation Dynamics

Ultrafast studies reveal dissociation pathways under UV excitation:

Experimental Setup:

Mechanism:

-

Initial excitation to bound 5B₁/6B₁ states.

-

Rapid non-adiabatic transition to repulsive (n, σ*) surfaces.

Key Findings:

-

Direct and indirect dissociation pathways compete.

Reactions with Heterocycles

1,4-Diiodobenzene reacts with nitrogen-containing heterocycles under basic conditions:

Reaction with 10H-Phenothiazine:

1,4-Diiodobenzene + 10H-Phenothiazine → 1,4-Di-phenothiazin-10-yl-benzene

| Conditions | Yield | Reference |

|---|---|---|

| K₂CO₃, Cu, 200°C, 60 hrs | 28% |

Application: Synthesis of electroactive materials for optoelectronics .

Scientific Research Applications

Organic Synthesis

1,4-Diiodobenzene serves as a crucial building block in organic synthesis, particularly in coupling reactions. Its applications include:

- Suzuki Coupling Reactions : 1,4-Diiodobenzene is widely used as a coupling partner in Suzuki reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of Martinellic Acid : Notably, it has been utilized in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist. The synthesis involves a CuI-catalyzed coupling reaction with beta-amino esters .

- Preparation of Oligophenylene Ethynylenes : It acts as a precursor for the synthesis of oligo(1,4-phenylene ethynylene), which is important for constructing advanced materials with unique electronic properties .

Materials Science

In materials science, 1,4-Diiodobenzene plays a significant role in developing new materials with desirable properties:

- Conjugated Microporous Polymers (CMPs) : The compound is instrumental in fabricating CMP membranes that exhibit enhanced permeability and selectivity during enantioselective permeation processes. These membranes are advantageous for applications in catalysis and separation technologies .

- Photochemical Devices : It is also employed as a component in the design of photochemical molecular devices due to its optical properties. The branched conjugated systems derived from 1,4-diiodobenzene demonstrate high luminescence and are suitable for energy transfer applications .

Medicinal Chemistry

The compound's role extends into medicinal chemistry:

- Antiseptics and Disinfectants : 1,4-Diiodobenzene is included in formulations for antiseptics and disinfectants used in human and animal nutrition products .

- Hypervalent Iodine Compounds : Research indicates that sterically crowded derivatives of 1,4-diiodobenzene can serve as precursors to difunctional hypervalent iodine compounds. These compounds are gaining interest for their potential applications as recyclable reagents in various chemical reactions .

Case Study 1: Synthesis of Martinellic Acid

The total synthesis of martinellic acid showcases the utility of 1,4-diiodobenzene in medicinal chemistry. The process involves multiple steps where 1,4-diiodobenzene undergoes CuI-catalyzed coupling with beta-amino esters under mild conditions. This synthesis pathway highlights the compound's significance in producing bioactive molecules.

Case Study 2: Development of CMP Membranes

In a study focused on enhancing membrane properties, researchers utilized 1,4-diiodobenzene to create chiral conjugated microporous polymer membranes. The resulting membranes exhibited improved permeability and selectivity for enantioselective separations, demonstrating the practical application of this compound in advanced material development.

Mechanism of Action

The mechanism of action of 1,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, forming a palladium complex. This complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,4-Diiodobenzene vs. Other Dihalobenzenes

| Property | 1,4-Diiodobenzene | 1,4-Dibromobenzene | 1,4-Dichlorobenzene |

|---|---|---|---|

| Halogen Atomic Mass | I (127) | Br (80) | Cl (35.5) |

| Spin-Orbit Coupling | High | Moderate | Low |

| Photodissociation Time | 33 fs | 18.2 ps | 122 ps |

| Dominant Dissociation Pathway | Indirect | Indirect | Indirect |

Key Findings :

- Heavier iodine atoms in 1,4-diiodobenzene increase spin-orbit coupling, accelerating nonadiabatic internal conversion during photodissociation by orders of magnitude compared to lighter halogens .

- Direct dissociation pathways observed in monosubstituted iodobenzenes (e.g., iodobenzene) are absent in 1,4-diiodobenzene due to altered repulsive surface energies .

1,4-Diiodobenzene vs. 1,3-Diiodobenzene

Key Findings :

- The para-substitution in 1,4-diiodobenzene enables superior solubility and regioselectivity in cross-coupling reactions (e.g., 74% yield in retaining one C–I bond ).

- 1,3-Diiodobenzene exhibits poor performance in N-arylation reactions (12% yield) due to competing cyclization .

Cross-Coupling Reactions

- Suzuki Coupling: 1,4-Diiodobenzene reacts fully with naphthalene-1-boronic acid to form 1,4-di(naphthalen-1-yl)benzene in >90% yield, whereas naphthalene-2-boronic acid yields mono-substituted products due to steric hindrance .

- Carbonylative Suzuki Coupling : At 1 bar CO, 1,4-diiodobenzene achieves 45% conversion with dicarbonylation selectivity, while 1-bromo-4-iodobenzene shows higher conversion under similar conditions .

N-Arylation Reactions

- Reaction with 2-aminobenzaldehyde produces diaza-pentacycles in high yield, whereas 1,3-diiodobenzene forms unstable intermediates .

Performance in Functional Materials

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

- 1,4-Diiodobenzene: Enhances power conversion efficiency (PCE) by improving packing and charge mobility via S⋯O non-covalent interactions (NCIs) .

- 1,3-Diiodobenzene : Less effective due to weaker NCIs and lower solubility .

Charge Transport

- 1,4-Diiodobenzene crystals exhibit high hole mobility (0.2 cm²/V·s) due to efficient π-π stacking, outperforming dichloro- and dibromo-analogs .

Key Findings :

- 1,4-Diiodobenzene's linear halogen bonds stabilize drug co-crystals better than meta-substituted analogs .

Biological Activity

1,4-Diiodobenzene, also known as para-diiodobenzene, is a halogenated aromatic compound with significant implications in biological research and applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and toxicity profiles.

- Molecular Formula : CHI

- Molecular Weight : 329.91 g/mol

- Melting Point : 131-133 °C

- Boiling Point : 285 °C

- Density : 2.5 g/cm³

- CAS Number : 624-38-4

Mechanisms of Biological Activity

1,4-Diiodobenzene has been studied for its role in various biological processes, particularly in the synthesis of bioactive compounds and as a reagent in medicinal chemistry. Its iodine substituents can enhance the biological activity of derivatives through mechanisms such as:

- Antiviral Activity : Research indicates that halogenated compounds like 1,4-diiodobenzene can serve as precursors for the synthesis of antiviral agents. For instance, derivatives have shown activity against Hepatitis C Virus (HCV) by acting as inhibitors of viral RNA replication .

- Anticancer Properties : The compound's structure allows it to participate in cross-coupling reactions that yield compounds with potential anticancer activity. For example, studies have demonstrated that certain derivatives can inhibit cancer cell viability significantly .

Antiviral Activity

A study evaluated the antiviral properties of various halogenated benzene derivatives, including those derived from 1,4-diiodobenzene. The findings suggested that specific structural modifications could enhance antiviral potency while reducing cytotoxicity. For example, compounds with longer linkers exhibited improved therapeutic indices in HCV-infected cell lines .

Anticancer Applications

Research has shown that 1,4-diiodobenzene can be utilized in the synthesis of novel anticancer agents. One notable study involved the use of this compound to create a series of piperazine-substituted analogs that demonstrated potent activity against neuroblastoma cells. The results indicated over 90% reduction in tumor growth and cell viability .

Toxicity and Safety Profile

While 1,4-diiodobenzene has promising biological activities, it is essential to consider its safety profile:

- Irritant Properties : It is classified as an irritant (Xi) and poses risks such as skin and eye irritation upon exposure .

- Handling Precautions : Personal protective equipment (PPE) such as gloves and goggles is recommended when handling this compound to mitigate exposure risks .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1,4-diiodobenzene, and how do reaction conditions influence purity and yield?

1,4-Diiodobenzene is typically synthesized via diazotization and iodination of aromatic amines. For example, para-phenylenediamine derivatives undergo diazotization with nitrous acid, followed by iodination using potassium iodide (KI). Key variables include:

- Temperature : Lower temperatures (<5°C) minimize side reactions during diazotization.

- Stoichiometry : Excess KI (≥2.2 equiv.) ensures complete substitution of diazonium groups .

- Post-synthesis purification : Recrystallization from ethanol yields >99% purity, confirmed by melting point (128–132°C) and HPLC analysis .

Q. How is 1,4-diiodobenzene characterized structurally, and what analytical techniques are critical?

- Single-crystal X-ray diffraction (SCXRD) : Resolves halogen bonding patterns and confirms para-substitution geometry. Polymorphs, such as dimethyl sulfoxide solvates, exhibit phase transformations under cooling, detectable via differential scanning calorimetry (DSC) .

- NMR spectroscopy : and NMR in CDCl show characteristic deshielding of aromatic protons (δ 7.6–8.1 ppm) and quaternary carbons (δ 90–100 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 329.87 (M) .

Q. What role does 1,4-diiodobenzene play in cross-coupling reactions for polymer synthesis?

1,4-Diiodobenzene serves as a rigid spacer in Pd-catalyzed Stille and Suzuki couplings. For example:

- Stille polymerization : Reacts with distannylated thiophenes to form conjugated polymers (e.g., poly(arylene ethynylene)s). Side chains (e.g., hexadecyloxy groups) enhance solubility, achieving ≈14 kg/mol .

- Suzuki-Miyaura coupling : With arylboronic acids, it forms terphenyl derivatives (75–100% yield) under optimized conditions (80°C, KCO, HO/EtOH) .

Advanced Research Questions

Q. How do catalytic systems and reaction parameters influence selectivity in carbonylative Suzuki coupling?

In Pd/click-MNPs/CS-catalyzed carbonylative coupling, CO pressure and temperature dictate product distribution:

- High CO pressure (10 bar) : Favors monocarbonylation (product I, 85% selectivity) due to rapid CO insertion into the Pd–C bond .

- Low CO pressure (1 bar) : Promotes dicarbonylation (product II, 45% conversion) but risks incomplete substitution, forming byproduct III .

- Catalyst loading : 0.4 mol% Pd@click-MNPs/CS achieves 100% yield for symmetric products (e.g., 1,4-di(naphthalen-1-yl)benzene) .

Q. What mechanistic insights explain steric and electronic effects in Suzuki-Miyaura coupling?

- Steric hindrance : Bulky boronic acids (e.g., naphthalene-2-boronic acid) limit bis-coupling, yielding mono-substituted products (e.g., 2-(4-iodophenyl)naphthalene) due to restricted oxidative addition at the second iodine site .

- Electronic effects : Electron-rich arylboronic acids accelerate reductive elimination, while electron-deficient partners require longer reaction times (e.g., 2-bromochlorobenzene: 24 h vs. 2 h for phenylboronic acid) .

Q. How does 1,4-diiodobenzene contribute to nanomaterial templating and confined reactivity?

On Cu(110) surfaces, 1,4-diiodobenzene undergoes Ullmann-type dehalogenation, forming aligned polyphenylene chains. The [10] lattice direction of Cu templates linear growth, with iodine atoms acting as leaving groups. Confinement effects enhance reaction efficiency (≈95% conversion) and regioselectivity .

Q. What crystallographic challenges arise in studying 1,4-diiodobenzene derivatives?

Polymorphism is common in halogen-rich systems. For example, the dimethyl sulfoxide (DMSO) solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene exhibits two polymorphs:

- Form I : Orthorhombic symmetry (), stable at 298 K.

- Form II : Monoclinic symmetry (), formed below 150 K via DMSO reorientation.

SCXRD and variable-temperature XRD are essential to track phase transitions .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.